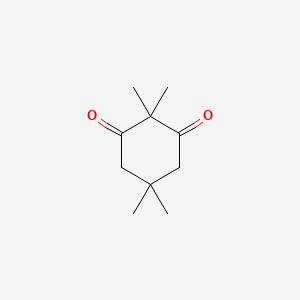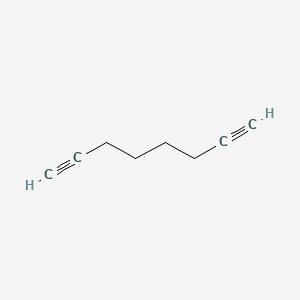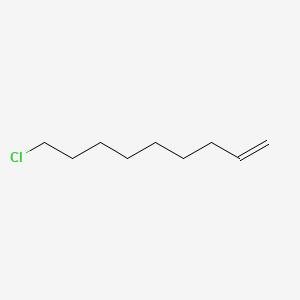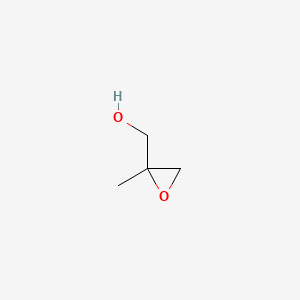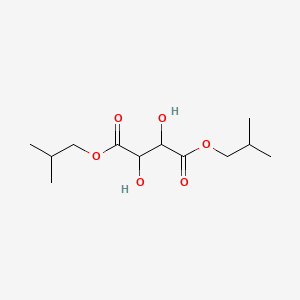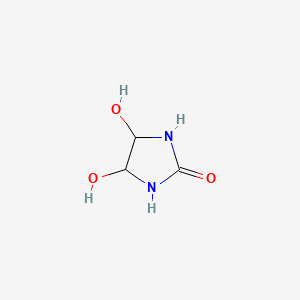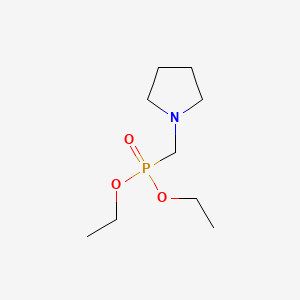
Diethyl (pyrrolidin-1-ylmethyl)phosphonate
Vue d'ensemble
Description
Diethyl (pyrrolidin-1-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C9H20NO3P. It is a phosphonate ester that features a pyrrolidine ring attached to a phosphonate group via a methylene bridge.
Applications De Recherche Scientifique
Diethyl (pyrrolidin-1-ylmethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants and corrosion inhibitors.
Mécanisme D'action
Target of Action
Phosphonates, a class of compounds to which diethyl (pyrrolidin-1-ylmethyl)phosphonate belongs, are known to interact with various biological targets .
Mode of Action
Phosphonates, in general, are known to inhibit osteoclastic bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption. When osteoclasts begin to resorb bone that is impregnated with a phosphonate, the phosphonate released during resorption impairs the ability of the osteoclasts to form the ruffled border, to adhere to the bony surface, and to produce the protons necessary for continued bone resorption .
Biochemical Pathways
Phosphonates are known to affect bone resorption pathways .
Result of Action
Phosphonates are known to reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Safety and Hazards
Orientations Futures
Phosphonates, including Diethyl (pyrrolidin-1-ylmethyl)phosphonate, have significant potential in the development of potential drugs and agrochemicals . Their enhanced resistance towards hydrolysis makes them very useful in these fields . The development of more environmentally friendly and economically competitive processes for the synthesis of biologically and synthetically important phosphorus-bearing compounds is a key future direction .
Analyse Biochimique
Biochemical Properties
Diethyl (pyrrolidin-1-ylmethyl)phosphonate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by mimicking the transition state of their substrates, thereby acting as a competitive inhibitor . For instance, this compound has been shown to interact with proteases and phosphatases, leading to the modulation of their activity. The nature of these interactions often involves the formation of stable enzyme-inhibitor complexes, which can alter the enzyme’s conformation and reduce its catalytic efficiency.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . These alterations can impact cell proliferation, differentiation, and apoptosis. Additionally, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This binding is often facilitated by the phosphonate group’s ability to mimic the transition state of enzyme substrates. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term exposure to this compound has been shown to result in sustained inhibition of enzyme activity and persistent changes in gene expression. These effects can lead to alterations in cellular function, including changes in cell growth, differentiation, and survival.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects. These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, leading to changes in the levels of intermediates and end products . Additionally, this compound can affect the activity of enzymes involved in lipid and amino acid metabolism, further influencing cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and phosphate transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, this compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (pyrrolidin-1-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For instance, diethyl phosphite can react with pyrrolidinylmethyl chloride under reflux conditions to yield this compound .
Another method involves the Kabachnik-Fields reaction, which is a three-component reaction involving an amine, a carbonyl compound, and a dialkyl phosphite. This reaction can be carried out under mild conditions, often using a catalyst to improve yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is conducted in a controlled environment to ensure high purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (pyrrolidin-1-ylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The ester groups can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid and the corresponding alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
- Diethyl ethylphosphonate
Uniqueness
Diethyl (pyrrolidin-1-ylmethyl)phosphonate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its potential as a pharmacophore in drug design .
Propriétés
IUPAC Name |
1-(diethoxyphosphorylmethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO3P/c1-3-12-14(11,13-4-2)9-10-7-5-6-8-10/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMZGECNJWVKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN1CCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199832 | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51868-96-3 | |
| Record name | Diethyl P-(1-pyrrolidinylmethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51868-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051868963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (pyrrolidin-1-ylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


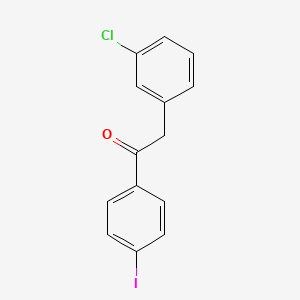




![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)
